4-ACETYL-3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-(2-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
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Overview
Description
4-Acetyl-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(2-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(2-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole ring, followed by the introduction of the acetyl, hydroxy, and nitrophenyl groups. The morpholine moiety is usually introduced in the final steps to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(2-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the nitro group would yield an amine.
Scientific Research Applications
4-Acetyl-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(2-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-acetyl-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(2-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Acetyl-3-hydroxy-1-[2-(piperidin-4-yl)ethyl]-5-(2-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one
- 4-Acetyl-3-hydroxy-1-[2-(pyrrolidin-4-yl)ethyl]-5-(2-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The presence of the morpholine moiety in 4-acetyl-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(2-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one distinguishes it from similar compounds
Properties
IUPAC Name |
3-acetyl-4-hydroxy-1-(2-morpholin-4-ylethyl)-2-(2-nitrophenyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6/c1-12(22)15-16(13-4-2-3-5-14(13)21(25)26)20(18(24)17(15)23)7-6-19-8-10-27-11-9-19/h2-5,16,23H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSPEJYZSIPXJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2[N+](=O)[O-])CCN3CCOCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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